molecular formula C19H17FN4O2S B287237 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287237
M. Wt: 384.4 g/mol
InChI Key: ZINKHZBZSNJCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties and potential applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several research articles have suggested that this compound exerts its biological activity by inhibiting various enzymes such as cyclooxygenase-2 and topoisomerase II. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess several biochemical and physiological effects. It has been reported to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been reported to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential directions is to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further research can be conducted to optimize the synthesis method and improve the solubility and pharmacokinetics of this compound. Furthermore, the mechanism of action of this compound can be further elucidated to develop more specific and potent inhibitors of various enzymes and signaling pathways.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research articles. One of the most commonly used methods involves the reaction of 3-(4-fluorobenzyl)-1,2,4-triazole-5-thiol with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. Several research articles have reported the anti-cancer activity of this compound against various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been reported to possess anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

Product Name

6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H17FN4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4O2S/c1-25-15-8-5-13(9-16(15)26-2)11-18-23-24-17(21-22-19(24)27-18)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3

InChI Key

ZINKHZBZSNJCKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)OC

Origin of Product

United States

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